REACTION_SMILES
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[CH2:24]1[O:25][CH2:26][CH2:27][O:28][CH2:29]1.[Cl:1][c:2]1[cH:3][c:4]([NH:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][CH3:22])[c:5]([NH:8][C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[cH:6][n:7]1.[ClH:23]>>[Cl:1][c:2]1[cH:3][c:4]([NH:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][CH3:22])[c:5]([NH2:8])[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCOCCNc1cc(Cl)ncc1NC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CCCOCCNc1cc(Cl)ncc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |